![molecular formula C19H17N3O4 B12889947 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide CAS No. 652151-71-8](/img/structure/B12889947.png)
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core with additional functional groups, including a formamido group, a hydroxy group, and a phenyloxazolyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core through the reaction of 2-hydroxybenzoic acid with an appropriate amine under acidic conditions to yield 2-hydroxybenzamide.
Introduction of the Formamido Group: The formamido group is introduced by reacting the 2-hydroxybenzamide with formic acid or a formylating agent such as formic anhydride.
Attachment of the Phenyloxazolyl Group: The final step involves the introduction of the phenyloxazolyl group through a coupling reaction with 5-phenyloxazole. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or halogenated derivatives
Applications De Recherche Scientifique
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its pharmacological properties are studied to understand its mechanism of action and efficacy.
Industry: Utilized in the development of new materials and chemical products. Its chemical stability and reactivity make it suitable for industrial applications.
Mécanisme D'action
The mechanism of action of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s formamido and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide: Lacks the formamido group, which may affect its biological activity and chemical reactivity.
3-Formamido-2-hydroxybenzamide: Lacks the phenyloxazolyl group, which may influence its pharmacological properties.
N-(1-(5-Phenyloxazol-2-yl)ethyl)benzamide: Lacks both the formamido and hydroxy groups, resulting in different chemical and biological characteristics.
Uniqueness
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide is unique due to the presence of all three functional groups (formamido, hydroxy, and phenyloxazolyl) in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
652151-71-8 |
|---|---|
Formule moléculaire |
C19H17N3O4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(19-20-10-16(26-19)13-6-3-2-4-7-13)22-18(25)14-8-5-9-15(17(14)24)21-11-23/h2-12,24H,1H3,(H,21,23)(H,22,25) |
Clé InChI |
BITXJNRPZPMBHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(O1)C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


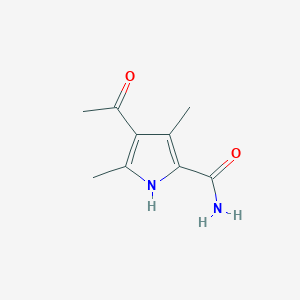
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
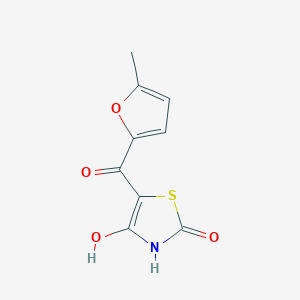

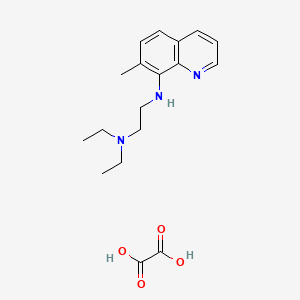

![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
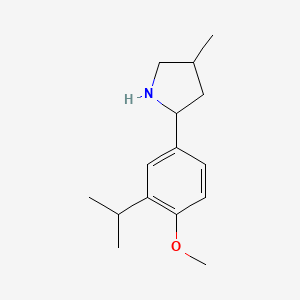


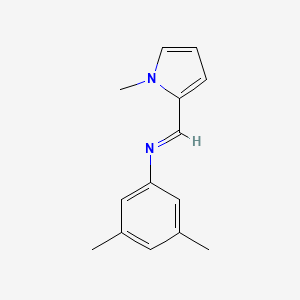
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
